molecular formula C14H9NO2S B15086131 3-Isothiocyanatophenyl benzoate CAS No. 3125-75-5

3-Isothiocyanatophenyl benzoate

Cat. No.: B15086131
CAS No.: 3125-75-5
M. Wt: 255.29 g/mol
InChI Key: YPRUUTYWPBBBGA-UHFFFAOYSA-N
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Description

3-Isothiocyanatophenyl benzoate is a synthetic organic compound combining a benzoate ester moiety with a phenyl isothiocyanate group. For instance, N-(3-Isothiocyanatophenyl)acetamide, a related compound, exhibits acute toxicity (ivn-mus LD50: 56 mg/kg), suggesting that the isothiocyanate group may contribute to hazardous effects .

Properties

CAS No.

3125-75-5

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

(3-isothiocyanatophenyl) benzoate

InChI

InChI=1S/C14H9NO2S/c16-14(11-5-2-1-3-6-11)17-13-8-4-7-12(9-13)15-10-18/h1-9H

InChI Key

YPRUUTYWPBBBGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanatophenyl benzoate can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of a solvent such as dimethylbenzene under nitrogen protection and mild conditions . The yields of the products can exceed 90%, making this method efficient and suitable for industrial production .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or carbon disulfide as starting materials. These methods, however, come with challenges such as toxicity and volatility of the reagents. Recent advancements have focused on developing safer and more cost-effective methods, such as the use of phenyl chlorothionoformate with primary amines .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatophenyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The reactions are typically carried out under mild conditions with solvents like dimethylbenzene .

Major Products Formed

The major products formed from these reactions include thiourea derivatives and other substituted phenyl benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Isothiocyanatophenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isothiocyanatophenyl benzoate involves its reactivity with nucleophiles, leading to the formation of stable thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules and other substrates .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoate Esters

Benzoate esters vary by substituents on the aromatic ring or ester group, influencing their physical, chemical, and biological properties. Key comparisons include:

Table 1: Comparison of Benzoate Esters
Compound Structure Key Properties Applications/Toxicity References
3-Isothiocyanatophenyl benzoate Phenyl benzoate with -N=C=S at C3 Likely hydrophobic; reactive isothiocyanate group Potential use in crosslinking or bioactive agents (inferred) -
Benzyl benzoate Benzyl ester of benzoic acid Light, balsamic odor; low toxicity Fragrances, pharmaceuticals
Methyl benzoate Methyl ester of benzoic acid Odor similar to cananga; pKa ~4.2 Food preservative (E210), cosmetics
Ethyl 4-(carbamoylamino)benzoate Ethyl ester with urea substituent High reactivity in resin cements Dental materials, polymer chemistry

Key Findings :

  • Reactivity : The isothiocyanate group in this compound enhances electrophilicity compared to inert alkyl benzoates (e.g., benzyl or methyl benzoates), enabling nucleophilic additions or crosslinking reactions.
  • Toxicity : Isothiocyanate-containing compounds (e.g., N-(3-Isothiocyanatophenyl)acetamide) exhibit higher acute toxicity than alkyl benzoates, which are generally recognized as safe (GRAS) in cosmetics and food .

Isothiocyanate Derivatives

Isothiocyanates are reactive intermediates in organic synthesis. Comparisons include:

Table 2: Comparison of Isothiocyanate-Containing Compounds
Compound Structure Key Properties Applications/Toxicity References
This compound Benzoate + phenyl isothiocyanate Combines ester stability with isothiocyanate reactivity Probable use in biomolecule conjugation -
Phenyl isothiocyanate C6H5-N=C=S Volatile; reacts with amines/thiols Edman degradation (peptide sequencing)
N-(3-Isothiocyanatophenyl)acetamide Acetamide + phenyl isothiocyanate High toxicity (LD50: 56 mg/kg, ivn-mus) Limited applications due to toxicity

Key Findings :

  • Reactivity : this compound’s ester group may reduce volatility compared to phenyl isothiocyanate, enhancing handling safety.
  • Biological Activity: Isothiocyanates are known for antimicrobial and anticancer properties, but toxicity profiles vary. For example, phenyl isothiocyanate is less toxic than N-(3-Isothiocyanatophenyl)acetamide .

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